tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate
Description
tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (THP) ring system with a hydroxyl group at the 3S position and a carbamate-protected amine at the 4R position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol (CAS: 2408937-23-3) . The compound is widely utilized as a synthetic intermediate in pharmaceutical research, particularly for the development of stereochemically complex molecules. It is commercially available in purities ranging from 95% to 97%, with pricing scaled by quantity (e.g., $615–$878 per gram) .
The stereochemistry of the THP ring and the hydroxyl group make this compound a valuable scaffold for drug discovery, enabling precise control over molecular interactions in target binding.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNKDJIRDXRH-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445480-33-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Mixed Anhydride-Mediated Condensation
A seminal approach involves the condensation of N-tert-butyloxycarbonyl-D-serine (N-Boc-D-serine) with chlorinated carbonyl reagents. As detailed in patent CN102020589B, N-Boc-D-serine reacts with isobutyl chloroformate in anhydrous ethyl acetate at -20°C to form a mixed acid anhydride intermediate. Subsequent treatment with benzylamine at 15–20°C yields a protected intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, with 91% isolated yield. This method’s efficacy stems from the use of N-methylmorpholine as a stoichiometric base, which minimizes racemization during anhydride formation.
Key parameters:
- Temperature : -20°C for anhydride formation; 15–20°C for amine coupling.
- Solvent : Anhydrous ethyl acetate (dielectric constant: 6.0) ensures optimal solubility without hydrolyzing the mixed anhydride.
- Stereochemical control : The Boc group prevents undesired esterification at the carboxylate, preserving the D-serine configuration.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enables efficient alkylation of tertiary alcohols. In a modified protocol, tetrabutylammonium bromide (0.025–0.2 equiv) facilitates the reaction of the hydroxyl-bearing intermediate with dimethyl sulfate in ethyl acetate under basic conditions (KOH). This step installs the methoxy group while retaining the Boc-protected amine, achieving a 92% yield for the alkylated product. Comparative studies show this method reduces citrate byproducts by 40% compared to prior art, aligning with green chemistry principles.
Chemoenzymatic Asymmetric Synthesis
Chiral resolution via enzymatic acylation offers an alternative route. BenchChem data highlight the use of immobilized lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (3S,4R)-isomer in a racemic tetrahydropyran precursor. Reaction conditions:
- Substrate : Racemic 3-amino-4-hydroxy-tetrahydropyran.
- Acyl donor : Vinyl acetate (2.0 equiv).
- Solvent : tert-Butyl methyl ether at 30°C.
This method achieves 98% enantiomeric excess (ee) but requires post-reaction chromatography (hexane/ethyl acetate, 8:1) for purification.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Ethyl acetate emerges as the preferred solvent due to its moderate polarity (log P: 0.73), which balances substrate solubility and anhydride stability. Lower temperatures (-20°C to 0°C) are critical during mixed anhydride formation to suppress epimerization, as demonstrated by a 15% decrease in ee when reactions are conducted above 0°C.
Catalytic Systems for Stereochemical Control
Rhodium-BINAP complexes enable asymmetric hydrogenation of ketone intermediates to install the (3S,4R) configuration. For example, hydrogenating 3-keto-4-hydroxy-tetrahydropyran under 50 psi H₂ in methanol with Rh-(R)-BINAP achieves 94% ee.
| Catalyst | Pressure (psi) | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Rh-(R)-BINAP | 50 | MeOH | 94 | 88 |
| Pd-C | 30 | EtOAc | 82 | 95 |
| Ru-TsDPEN | 40 | THF | 89 | 78 |
Industrial Production and Scalability
Racemic Resolution vs. Asymmetric Synthesis
Industrial workflows favor enzymatic resolution for cost efficiency at scale. A typical protocol resolves 1 kg batches of racemic amine using Pseudomonas cepacia lipase, yielding 480 g of (3S,4R)-isomer (48% yield, 99% ee). Comparatively, asymmetric hydrogenation requires high-pressure reactors, limiting throughput to 200 g per batch.
Environmental and Economic Considerations
Ethyl acetate’s low toxicity (LD50: 5,620 mg/kg) and biodegradability make it preferable to dichloromethane (LD50: 1,600 mg/kg) in large-scale applications. Life-cycle assessments estimate a 35% reduction in carbon footprint compared to traditional amide coupling reagents like HOBt.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Mixed Anhydride | 91 | 99 | 12.50 | High |
| Enzymatic Resolution | 48 | 99 | 8.20 | Moderate |
| Asymmetric Hydrogenation | 88 | 94 | 22.40 | Low |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .
Scientific Research Applications
tert-Butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a reversible inhibitor by forming a covalent bond with the enzyme. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .
Comparison with Similar Compounds
tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate
- Structure : Replaces the THP ring with a piperidine (6-membered nitrogen-containing ring).
- Molecular Formula : C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol; CAS: 724787-35-3) .
- Key Differences :
- The absence of an oxygen atom in the ring alters electronic properties and hydrogen-bonding capacity.
- Inverted stereochemistry (3R,4S vs. 3S,4R) impacts chiral recognition in biological systems.
Fluorinated Piperidine Derivatives
- Examples :
- Key Differences :
Pyrrolidine-Based Carbamates
tert-butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate
- Structure : Features a pyrrolidine (5-membered nitrogen-containing ring) with a fluorine substituent.
- Molecular Formula : C₁₀H₁₉FN₂O₂ (MW: 218.27 g/mol; CAS: 1033718-89-6) .
- Fluorine at the 4-position enhances lipophilicity and bioavailability .
Cyclopentyl and Cyclic Ether Derivatives
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
- Structure : Cyclopentane ring instead of THP.
- Molecular Formula: C₁₀H₁₉NO₃ (CAS: 1290191-64-8) .
- Key Differences: Reduced ring size (5-membered) increases conformational rigidity.
tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound (THP derivative) | C₁₀H₁₉NO₄ | 217.26 | 2408937-23-3 | 95–97% | Hydroxyl, carbamate, THP |
| Piperidine analog (3R,4S) | C₁₀H₂₀N₂O₃ | 216.28 | 724787-35-3 | 97% | Hydroxyl, carbamate, piperidine |
| Fluoropyrrolidine analog (3S,4R) | C₁₀H₁₉FN₂O₂ | 218.27 | 1033718-89-6 | 97% | Fluorine, carbamate, pyrrolidine |
| Benzyl-cyclopentyl analog | C₁₇H₂₅NO₃ | 291.38 | 2133859-97-7 | >97% | Benzyl, hydroxyl, cyclopentane |
Research and Development Considerations
- Stereochemical Analysis : Tools like SHELXL and ORTEP-3 are critical for confirming stereochemistry during synthesis .
- Pricing and Availability : The THP derivative is priced higher than simpler analogs (e.g., $615/g vs. $28/g for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) due to its stereochemical complexity .
- Functionalization Potential: The hydroxyl group in the THP compound allows for further derivatization (e.g., phosphorylation, glycosylation) .
Biological Activity
tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS No. 2408937-23-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H19NO4
- Molecular Weight : 217.265 g/mol
- CAS Number : 2408937-23-3
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects :
- Inhibition of Enzymatic Activity :
Table of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotection | Reduced cell death in astrocytes | |
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Anti-inflammatory | Decreased TNF-α levels |
Study 1: Neuroprotective Properties
A study evaluated the protective effects of this compound on astrocyte cell viability in the presence of Aβ1-42. The results indicated that at a concentration of 100 µM, the compound significantly improved cell viability compared to controls treated solely with Aβ1-42. This suggests a protective mechanism against neurotoxicity associated with Alzheimer's pathology .
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit β-secretase activity, which is crucial for amyloid plaque formation. The study demonstrated that this compound could effectively reduce β-secretase activity, thereby potentially mitigating one of the pathways leading to Alzheimer's disease progression .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent for neurodegenerative diseases. Its ability to protect neuronal cells and inhibit critical enzymes involved in amyloidogenesis positions it as a candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
